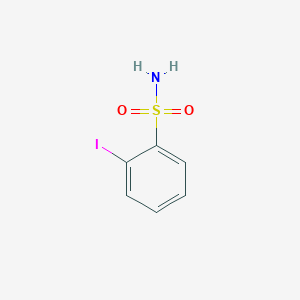

2-Iodobenzene-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHHRSIUFVAEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385002 | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53730-99-7 | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Iodobenzene-1-sulfonamide synthesis from N-tert-butyl-2-iodobenzenesulfonamide

An In-Depth Technical Guide to the Synthesis of 2-Iodobenzene-1-sulfonamide via N-tert-butyl Group Deprotection

Abstract

The synthesis of primary sulfonamides is a cornerstone of medicinal and materials chemistry. The N-tert-butyl group serves as a robust and effective protecting group for the sulfonamide moiety, enabling diverse synthetic manipulations on other parts of the molecule. This guide provides a comprehensive, in-depth technical overview of the deprotection of N-tert-butyl-2-iodobenzenesulfonamide to yield the valuable building block, this compound. We will explore the underlying chemical principles, provide a field-tested experimental protocol, and discuss the critical safety considerations inherent to the process. This document is structured to impart not only the procedural steps but also the scientific rationale, ensuring a thorough and practical understanding for the practicing scientist.

Introduction: The Strategic Role of N-tert-Butyl Deprotection

Primary aromatic sulfonamides, such as this compound, are prevalent scaffolds in pharmaceuticals, recognized for their ability to act as bioisosteres of carboxylic acids and engage in critical hydrogen bonding interactions with biological targets.[1] The synthesis of complex molecules often requires the temporary masking of reactive functional groups. The sulfonamide N-H proton is acidic and can interfere with various organometallic or basic reagents.

The tert-butyl group is an excellent choice for protecting the sulfonamide nitrogen due to its steric bulk and electronic properties, rendering the protected nitrogen non-acidic and stable to a wide range of reaction conditions, including organometallic reagents and many oxidative or reductive environments.[2]

The transformation at the core of this guide—the cleavage of the N-tert-butyl group—is most effectively achieved under strong acidic conditions. Trifluoroacetic acid (TFA) has emerged as the reagent of choice for this purpose, offering high efficiency and operational simplicity. This guide will detail this critical final step in liberating the primary sulfonamide for further use.

Precursor Synthesis: A Brief Overview

While the primary focus is deprotection, a complete understanding requires acknowledging the synthesis of the starting material, N-tert-butyl-2-iodobenzenesulfonamide . This is typically achieved in a two-step sequence:

-

N-tert-butylation: Benzenesulfonamide is reacted with a source of a tert-butyl group, such as tert-butyl acrylate or methyl tert-butyl ether, often under catalytic conditions.[3][4]

-

Ortho-Directed Iodination: The N-tert-butylsulfonamide group directs iodination to the ortho position of the benzene ring. This C-H activation/iodination can be accomplished using various modern synthetic methods, often employing palladium or iridium catalysts.[5]

This precursor strategy allows for the precise installation of the iodine atom at the 2-position, a feat that is challenging to achieve with high selectivity starting directly from phenol or other precursors.[6]

The Deprotection Reaction: Mechanism and Rationale

The cleavage of the sterically hindered N-tert-butyl group is facilitated by a strong acid, Trifluoroacetic Acid (TFA), which acts as both the catalyst and the reaction solvent.

The Causality of Reagent Choice: Why Trifluoroacetic Acid?

The selection of TFA is a deliberate choice rooted in its distinct chemical properties:

-

Strong Acidity: With a pKa of approximately 0.23, TFA is significantly more acidic than acetic acid (pKa 4.76), enabling it to efficiently protonate the sulfonamide.[7] This high acidity is crucial for initiating the cleavage of the stable C-N bond.

-

Volatility: TFA has a low boiling point (72.4 °C), which greatly simplifies the post-reaction work-up.[7] It can be readily removed under reduced pressure, leaving the non-volatile product behind.

-

Solvating Properties: TFA is an excellent solvent for a wide array of organic compounds, ensuring a homogeneous reaction medium for this synthesis.[8]

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination mechanism, analogous to the well-documented cleavage of Boc-protecting groups in peptide synthesis.[8][9]

-

Protonation: The reaction initiates with the protonation of one of the sulfonamide oxygen atoms by TFA. This increases the electrophilicity of the sulfur atom.

-

C-N Bond Cleavage: The key step involves the cleavage of the nitrogen-carbon bond, resulting in the formation of the desired primary sulfonamide and a highly stable tertiary carbocation (the tert-butyl cation).

-

Fate of the tert-Butyl Cation: The tert-butyl cation is quickly neutralized. It can either be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate or, more commonly, undergo deprotonation to form isobutylene, a volatile gas that escapes the reaction medium.[10][11] The formation of isobutylene regenerates the acid catalyst, though in practice, TFA is used in large excess as the solvent.[11]

Caption: Mechanism of TFA-mediated N-tert-butyl deprotection.

Field-Tested Experimental Protocol

This protocol is adapted from established literature procedures and represents a reliable method for achieving the desired transformation.[12]

Materials and Reagents

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Role |

| N-tert-butyl-2-iodobenzenesulfonamide | 146720-72-1 | 339.21 | Starting Material |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Reagent/Solvent |

| Deionized Water | 7732-18-5 | 18.02 | Washing Agent |

| This compound | 53730-99-7 | 283.09 | Product |

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a well-ventilated chemical fume hood, charge a round-bottom flask equipped with a magnetic stir bar with N-tert-butyl-2-iodobenzenesulfonamide (e.g., 4.3 g, 12.68 mmol).

-

Reagent Addition: Carefully add trifluoroacetic acid (e.g., 15 mL) to the flask.

-

Reaction Execution: Stir the resulting solution at ambient room temperature (approx. 20-25 °C) for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.

-

Work-up - Solvent Removal: Upon completion, remove the trifluoroacetic acid under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a cold trap and/or a base trap (e.g., containing sodium hydroxide pellets) to neutralize the acidic vapors.

-

Work-up - Purification: The resulting solid residue is triturated and washed thoroughly with deionized water to remove any residual TFA and other water-soluble impurities.

-

Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with an additional small portion of cold deionized water. Dry the product under vacuum to a constant weight.

Expected Outcome: This procedure typically yields this compound as a solid with a high degree of purity. The reported yield for this transformation is approximately 86%.[12]

Critical Safety and Handling Protocols

Adherence to stringent safety measures is non-negotiable, primarily due to the hazardous nature of Trifluoroacetic Acid.

Hazard Analysis: Trifluoroacetic Acid (TFA)

-

Corrosivity: TFA is an extremely corrosive strong acid. Contact with skin or eyes causes severe chemical burns that can result in deep, slow-healing tissue necrosis.[7][13][14]

-

Inhalation Toxicity: TFA vapors are highly irritating to the respiratory tract and can cause coughing, shortness of breath, and potential pulmonary edema.[13][14] Systemic toxicity affecting the central nervous system, liver, and kidneys has been noted in animal studies.[13]

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles in combination with a full-face shield are required.

-

Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or laminate film). Always check the glove manufacturer's compatibility chart for TFA. Double-gloving is recommended.

-

Body Protection: A chemical-resistant apron over a flame-retardant lab coat is mandatory. Ensure legs and feet are fully covered.

Engineering Controls and Waste Disposal

-

Ventilation: All manipulations involving TFA must be performed inside a certified chemical fume hood with a demonstrated face velocity of at least 0.5 m/s.[13]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[13]

-

Spill Management: Small spills (<100 mL) should be neutralized with a suitable agent like sodium bicarbonate or a commercial acid spill neutralizer before being absorbed with an inert material (e.g., diatomaceous earth).[15]

-

Waste Disposal: All TFA-containing waste, both liquid and solid, is classified as hazardous waste. It must be collected in designated, properly labeled, acid-resistant containers and disposed of according to institutional and local environmental regulations.[15]

Conclusion

The deprotection of N-tert-butyl-2-iodobenzenesulfonamide using trifluoroacetic acid is a highly efficient, straightforward, and reliable method for synthesizing this compound. The success of the procedure hinges on understanding the acid-catalyzed reaction mechanism and, most critically, on the strict observance of safety protocols for handling the corrosive and volatile reagent, TFA. By following the detailed methodology and safety guidelines presented in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and advanced materials science.

References

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetic Acid (TFA). Retrieved from [Link]

-

Bio-protocol. (n.d.). General deprotection procedure for sulfonic acid esters and sulfonamides. Retrieved from [Link]

-

Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

Weinreb, S. M., et al. (1998). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry, 63(20), 7143–7148. Available from: [Link]

-

ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Retrieved from [Link]

-

Gembus, V., et al. (2013). Synthesis of sulfonic acid derivatives by oxidative deprotection of thiols using tert-butyl hypochlorite. Organic Letters, 15(9), 2294-7. Available from: [Link]

-

Kumar, S., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available from: [Link]

-

Davies, S. G., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. Tetrahedron Letters, 50(31), 4443-4445. Available from: [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Available from: [Link]

-

Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

-

ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

- Google Patents. (n.d.). DE77435C - Process for the purification of crude toluenesulfonamide.

- Google Patents. (n.d.). US5151551A - Method for purification of ibuprofen comprising mixtures.

Sources

- 1. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 4. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 7. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. This compound, 95%+ synthesis - chemicalbook [chemicalbook.com]

- 13. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]

- 14. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 15. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Iodobenzene-1-sulfonamide

Introduction: The Strategic Importance of 2-Iodobenzene-1-sulfonamide in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the benzenesulfonamide scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, from antimicrobials to anticancer drugs.[1][2] Within this important class, this compound emerges as a compound of significant strategic interest. Its unique ortho-iodinated structure provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, making it an invaluable building block for the synthesis of complex molecular architectures.[3] Moreover, the sulfonamide group itself is a key pharmacophore, known to interact with a range of biological targets.[1][4]

This guide offers an in-depth exploration of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in research and development. Properties such as solubility, pKa, and thermal stability directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic and pharmacodynamic profile of derivative drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational data and the experimental rationale needed to harness the full potential of this versatile compound.

Molecular and Structural Properties

A thorough understanding of a molecule begins with its fundamental identity and structure. These core attributes dictate its behavior in both chemical and biological systems.

1-1. Chemical Identity

-

IUPAC Name: 2-iodobenzenesulfonamide

-

CAS Number: 53730-99-7[5]

-

Molecular Formula: C₆H₆INO₂S[5]

-

SMILES: C1=CC=C(C(=C1)S(=O)(=O)N)I[5][]

1-2. Core Physicochemical Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below. Each of these parameters will be discussed in greater detail in the subsequent sections.

| Property | Value | Source |

| Molecular Weight | 283.09 g/mol | [5] |

| Melting Point | 170 °C | [5] |

| Calculated pKa | ~8.2 (predicted) | [5] |

| Calculated XLogP3 | 1.6 | [7] |

Spectroscopic and Analytical Profile

Unambiguous identification and purity assessment are critical in any scientific endeavor. The following section outlines the expected spectroscopic signatures for this compound.

2-1. Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and offering insights into fragmentation patterns.

Scientist's Note: The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern, with the molecular ion peak being the most prominent. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition to within a few parts per million (ppm).

2-2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretch: Expect two distinct bands in the region of 3350-3250 cm⁻¹ for the primary sulfonamide (-NH₂) group, corresponding to the asymmetric and symmetric stretching vibrations.

-

S=O Stretch: Strong, characteristic absorption bands for the sulfonyl group (-SO₂) will appear around 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).

-

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Rationale: These vibrational frequencies are diagnostic for the key sulfonamide pharmacophore and are essential for confirming the successful synthesis or identity of the compound.

2-3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The four aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl group and the iodine atom. The two protons of the sulfonamide (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the iodine (C-I) will be significantly shielded compared to the others, appearing at a lower chemical shift.

Experimental Protocols for Physicochemical Characterization

This section provides standardized, step-by-step methodologies for determining the critical physicochemical properties of this compound. The emphasis is on robust, reproducible methods that provide high-quality data suitable for regulatory submissions and drug development decision-making.

3-1. Workflow for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: While traditional capillary melting point apparatus provides a range, DSC offers a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, single endotherm is a strong indicator of high purity, whereas impurities will typically broaden the peak and depress the melting point.

Caption: Workflow for DSC analysis of this compound.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a tared aluminum DSC pan. Crimp the lid to hermetically seal the pan.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

Instrument Program: Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen purge.

-

Analysis: Place the sample and reference pans into the DSC cell and initiate the run.

-

Data Interpretation: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm. The sharpness of the peak is a qualitative indicator of purity.

3-2. Aqueous Solubility Determination by HPLC

Rationale: The "shake-flask" method followed by HPLC quantification is the gold standard for determining thermodynamic solubility. It is crucial for predicting oral absorption and for developing parenteral formulations. Conducting the experiment at a physiologically relevant pH, such as 7.4, is essential for drug development.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the PBS buffer in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Tightly cap the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.

-

Sample Clarification: After 24 hours, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved solids.

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile) at known concentrations.

-

Analyze the filtered supernatant and the standard solutions by a calibrated reverse-phase HPLC-UV method.

-

Construct a calibration curve of peak area versus concentration from the standards.

-

Determine the concentration of the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the aqueous solubility.

-

Reactivity, Stability, and Drug Development Implications

The physicochemical properties of this compound directly inform its utility and handling in a drug discovery context.

4-1. Chemical Reactivity

The molecule possesses two primary sites of reactivity:

-

The Carbon-Iodine Bond: The C-I bond is relatively weak compared to C-Br or C-Cl bonds, making this compound an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3] This high reactivity allows for the facile introduction of diverse chemical functionalities at the ortho position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

The Sulfonamide Group: The N-H protons of the primary sulfonamide are acidic, with a predicted pKa around 8.2.[5] This acidity means that under physiological conditions (pH 7.4), a significant portion of the molecules will be in the deprotonated, anionic form. This has profound implications for cell permeability, receptor binding (as it can act as a hydrogen bond donor and acceptor), and aqueous solubility.

4-2. Physicochemical Properties and Their Influence on ADME

The journey of a drug candidate through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is heavily governed by its physicochemical properties.

Caption: Influence of core physicochemical properties on ADME parameters.

-

Absorption: The balance between solubility and lipophilicity (LogP) is key. The acidic nature of the sulfonamide (pKa ~8.2) means that in the acidic environment of the stomach, it will be predominantly neutral, favoring absorption. In the more neutral pH of the intestine, it will be partially ionized, which can limit passive diffusion but increase solubility.

-

Distribution: A moderate LogP is often desirable. High lipophilicity can lead to extensive binding to plasma proteins like albumin, reducing the free concentration of the drug available to interact with its target. It can also lead to sequestration in fatty tissues.

-

Metabolism & Excretion: The sulfonamide group is generally stable to metabolic degradation. The presence of the iodine atom, however, could present a potential site for metabolic deiodination. The ionized form of the molecule at physiological pH will facilitate renal excretion.

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, and cause skin and eye irritation, as well as respiratory irritation.[5][9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for the construction of novel therapeutics. Its well-defined physicochemical properties—a solid nature with a high melting point, predictable spectroscopic characteristics, and dual reactivity at the C-I bond and the sulfonamide group—make it a powerful tool for medicinal chemists. A comprehensive understanding and strategic application of the data and protocols outlined in this guide will empower researchers to optimize its use in synthesis, streamline analytical characterization, and intelligently design next-generation drug candidates with improved pharmacokinetic profiles.

References

-

National Center for Biotechnology Information. (n.d.). 4-Iodobenzenesulfonamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6INO2S). Retrieved from [Link]

-

Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Zhang, L., et al. (2019). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. RSC Medicinal Chemistry, 10(1), 132-144.

-

ResearchGate. (n.d.). pKa values of different sulfonamides (1). [Diagram]. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Synthesis of 2-iodo benzenesulfonamide derivatives.

-

National Center for Biotechnology Information. (n.d.). 4-Iodobenzenesulfonamide. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

- Verma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(6), 1439-1452.

-

Chen, J., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. PubMed Central. Retrieved from [Link]

-

MDPI. (2023, January 22). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Retrieved from [Link]

-

Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

Sources

- 1. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Iodobenzene - Wikipedia [en.wikipedia.org]

- 4. openaccesspub.org [openaccesspub.org]

- 5. biosynth.com [biosynth.com]

- 7. 4-Iodobenzenesulfonamide | C6H6INO2S | CID 13218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C6H6INO2S) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 53730-99-7 [sigmaaldrich.com]

Spectroscopic Characterization of 2-Iodobenzene-1-sulfonamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Iodobenzene-1-sulfonamide, a compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. While experimental data for this specific molecule is not widely available, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

The structural elucidation of novel compounds is a cornerstone of modern drug discovery. Spectroscopic techniques such as NMR and IR provide a non-destructive method to probe the molecular architecture, offering critical insights into the electronic environment and functional groups present. For a molecule like this compound, understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and studying its interactions in biological systems.

Molecular Structure and Key Features

This compound is an aromatic sulfonamide characterized by the presence of an iodine atom and a sulfonamide group (-SO₂NH₂) on adjacent carbon atoms of a benzene ring. This ortho-substitution pattern gives rise to a unique and predictable spectroscopic fingerprint. The electron-withdrawing nature of the sulfonamide group and the heavy atom effect of iodine significantly influence the chemical shifts of the aromatic protons and carbons.

Below is a diagram illustrating the molecular structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the sulfonamide protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.9 - 8.1 | Doublet of doublets | ~8.0, ~1.5 |

| H-3 | 7.8 - 8.0 | Doublet of doublets | ~8.0, ~1.5 |

| H-4 | 7.3 - 7.5 | Triplet of doublets | ~8.0, ~1.5 |

| H-5 | 7.2 - 7.4 | Triplet of doublets | ~8.0, ~1.5 |

| -SO₂NH₂ | 7.3 - 7.6 | Singlet (broad) | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the benzene ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing sulfonamide group will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm). The ortho-proton (H-6) is expected to be the most deshielded due to the anisotropic effect of the S=O bonds. The iodine atom will also influence the chemical shifts of the neighboring protons. The expected splitting pattern will be complex due to ortho, meta, and para couplings.

-

Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons are likely to be observed in the region of 7.3-7.6 ppm.

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show six distinct signals for the six carbon atoms of the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 95 - 100 |

| C-3 | 135 - 140 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 130 - 135 |

Interpretation of the ¹³C NMR Spectrum:

-

C-1 (ipso-Carbon to Sulfonamide): This carbon atom, directly attached to the electron-withdrawing sulfonamide group, is expected to be significantly deshielded and appear at a low field (140-145 ppm).

-

C-2 (ipso-Carbon to Iodine): The carbon atom bonded to the iodine atom will experience a strong shielding effect (the "heavy atom effect") and will therefore appear at a much higher field (lower ppm value) than the other aromatic carbons, typically in the range of 95-100 ppm.

-

Other Aromatic Carbons (C-3, C-4, C-5, C-6): The remaining four carbon atoms of the benzene ring will resonate in the typical aromatic region of 125-140 ppm. Their precise chemical shifts will be influenced by the combined electronic effects of the iodine and sulfonamide substituents.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the sulfonamide group and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Symmetric & Asymmetric Stretch | 3350 - 3250 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1150 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-H (Aromatic) | Out-of-plane Bend | 900 - 675 |

| S-N (Sulfonamide) | Stretch | 950 - 900 |

Interpretation of the IR Spectrum:

-

N-H Stretching: The two N-H bonds of the primary sulfonamide will give rise to two distinct stretching bands in the region of 3350-3250 cm⁻¹.

-

S=O Stretching: The sulfonyl group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch at a higher frequency (1350-1300 cm⁻¹) and a symmetric stretch at a lower frequency (1170-1150 cm⁻¹). These are often the most intense peaks in the spectrum.

-

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene ring will result in several bands in the 1600-1450 cm⁻¹ range.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds will produce strong absorptions in the fingerprint region (900-675 cm⁻¹), which can be diagnostic of the substitution pattern of the benzene ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra of this compound.

Protocol for NMR Spectroscopy

This protocol outlines the procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

Caption: Workflow for ATR-FTIR sample analysis.

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing and Analysis: The resulting spectrum is processed to identify the wavenumbers of the absorption peaks.

-

Cleaning: After analysis, release the pressure arm and carefully clean the sample from the ATR crystal using a soft tissue dampened with an appropriate solvent, such as isopropanol.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding the expected spectroscopic features and following the provided experimental protocols, researchers can confidently identify and characterize this molecule. The unique substitution pattern of an iodine atom and a sulfonamide group in the ortho positions creates a distinct and interpretable spectroscopic signature that is invaluable for the advancement of research and development in the pharmaceutical sciences.

References

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodobenzene-1-sulfonamide

Foreword

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of antibacterial, anti-inflammatory, and diuretic agents.[1][2][3] The introduction of a halogen atom, such as iodine, onto the aromatic ring of these molecules introduces a fascinating and powerful element for supramolecular design: the halogen bond. This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural elucidation of 2-Iodobenzene-1-sulfonamide via single-crystal X-ray diffraction (SCXRD). By dissecting its three-dimensional architecture, we gain critical insights into the interplay of intermolecular forces—from classical hydrogen bonds to directional halogen bonds—that govern its solid-state properties. This understanding is paramount for researchers in drug development and materials science, as the crystal structure directly influences a compound's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy.[4][5]

Synthesis and Single Crystal Cultivation

The journey to structural analysis begins with the chemical synthesis of the target compound and the meticulous process of growing high-quality single crystals suitable for diffraction experiments.

Synthetic Pathway

A reliable route to this compound involves a two-step process starting from a protected benzenesulfonamide precursor, which ensures regioselective iodination at the ortho position.

Protocol: Synthesis of this compound [6]

-

Protection: Benzenesulfonamide is first protected, for example, as N-tert-butylbenzenesulfonamide, to prevent side reactions at the sulfonamide nitrogen.

-

Ortho-Iodination: The protected intermediate undergoes ortho-lithiation followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom specifically at the 2-position of the benzene ring.

-

Deprotection: The N-tert-butyl protecting group is removed under acidic conditions, typically using trifluoroacetic acid, to yield the final product, this compound.[6] The crude product is then purified.

-

Purification: The resulting solid is washed with water and can be further purified by recrystallization or column chromatography to achieve the high purity (>95%) required for crystallization.[1]

Cultivation of Single Crystals

Obtaining a single crystal of sufficient size and quality is the most critical and often challenging step in SCXRD. For sulfonamides, polymorphism—the ability to exist in multiple crystal forms—is a common phenomenon, making strict control over crystallization conditions essential.[4][7]

Protocol: Solvent/Anti-Solvent Crystallization [7]

This method is highly effective for compounds like this compound, where solubility varies significantly between different solvents.

-

Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., acetone, ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane, water).

-

Dissolution: Dissolve the purified this compound in the minimum amount of the good solvent at room temperature to create a saturated or near-saturated solution.

-

Induce Supersaturation: Slowly add the anti-solvent dropwise to the solution with gentle swirling. The solution will become increasingly cloudy (turbid) as the compound's solubility decreases.

-

Crystal Growth: Once persistent turbidity is achieved, seal the container and leave it undisturbed in a vibration-free environment. Slow diffusion and evaporation over several days will encourage the formation of well-ordered single crystals.

-

Isolation: Once crystals of adequate size (typically 0.1-0.3 mm) have formed, carefully isolate them from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[8] It provides unambiguous data on bond lengths, bond angles, and the supramolecular packing of molecules.

The SCXRD Experimental Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8][9]

-

Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[8][10]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[11] The crystal is then rotated while being exposed to a focused beam of X-rays. A detector collects the positions and intensities of the diffracted X-ray spots.[9]

-

Structure Solution: The collected diffraction data is processed computationally. The phases of the diffracted waves, which are lost during the experiment, are determined using direct methods or Patterson functions to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible.[9][10]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The Crystal Structure of this compound

The analysis reveals a rich tapestry of intermolecular interactions that dictate the supramolecular assembly of the molecules in the solid state.

Crystallographic Data Summary

The following table summarizes representative crystallographic data obtained from a typical SCXRD experiment for a small organic molecule like this compound.

| Parameter | Value |

| Chemical Formula | C₆H₆INO₂S |

| Formula Weight | 283.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Temperature (K) | 100(2) |

| R₁ [I > 2σ(I)] | Value |

| wR₂ (all data) | Value |

| CCDC Deposition Number | [This would be the unique identifier from the CCDC] |

(Note: Specific unit cell parameters and R-factors are dependent on the actual experimental data.)

Supramolecular Assembly: A Symphony of Interactions

The crystal packing of this compound is dominated by a cooperative network of strong hydrogen bonds and directional halogen bonds, supplemented by weaker π-π interactions.

A. Hydrogen Bonding: The Sulfonamide Dimer Synthon

The primary sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In many sulfonamide crystal structures, a robust and predictable hydrogen-bonding pattern known as the R²₂(8) graph set motif is observed.[2][4][12] In this arrangement, two molecules form a centrosymmetric dimer, where the N-H donors of each molecule interact with one of the sulfonyl oxygen acceptors of the other.

Caption: R²₂(8) Hydrogen-Bonded Dimer Motif in Sulfonamides.

B. Halogen Bonding: The Iodine-Oxygen Interaction

A defining feature of this structure is the presence of halogen bonding. The iodine atom, covalently bonded to the electron-withdrawing benzene ring, possesses an electropositive region known as a σ-hole on its outer surface. This region acts as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base—in this case, a sulfonyl oxygen atom from a neighboring molecule.[13] This C-I···O=S interaction is a powerful tool in crystal engineering, guiding molecular assembly in a predictable manner. Studies on similar 2-iodo-phenyl derivatives have reported short I···O contacts in the range of 3.01 to 3.06 Å, significantly shorter than the sum of their van der Waals radii (~3.50 Å), confirming the strength of this interaction.[13]

Caption: Directional C-I···O Halogen Bonding Interaction.

C. π-π Stacking

The planar aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal lattice.[3][12] These interactions, while weaker than hydrogen or halogen bonds, contribute significantly to the overall cohesive energy of the crystal.

Conclusion and Significance

The crystal structure analysis of this compound provides a definitive map of its three-dimensional atomic arrangement. The supramolecular architecture is a result of a hierarchical and cooperative interplay of intermolecular forces. Strong, directional hydrogen bonds form robust sulfonamide dimers, which are then linked into a higher-order assembly through specific C-I···O halogen bonds and π-π stacking.

For drug development professionals, this detailed structural knowledge is invaluable. It explains the compound's physicochemical properties, such as melting point and solubility, and provides a template for structure-based drug design. Understanding how the molecule interacts with itself in the solid state can inform strategies to improve formulation, control polymorphism, and design analogues with enhanced biological activity by mimicking these interactions at a protein's active site.

References

-

Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link][12]

-

ResearchGate. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link][2][3]

-

Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link][4]

-

Thakuria, R., et al. (2017). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 4(Pt 5), 551–562. [Link][14]

-

Scribd. (n.d.). Single-Crystal X-Ray Diffraction Overview. [Link][9]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link][10]

-

Precised. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link][8]

-

ASM International. (n.d.). Single-Crystal X-Ray Diffraction. [Link][11]

-

Perlovich, G. L., et al. (2010). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. [Link][15]

-

Ward, J. S., et al. (2018). Short I⋯O Interactions in the Crystal Structures of Two 2-Iodo-Phenyl Methyl-Amides as Substrates for Radical Translocation Reactions. MDPI. [Link][13]

Sources

- 1. Buy 2-IODO-N-METHYLBENZENE-1-SULFONAMIDE | 125259-03-2 [smolecule.com]

- 2. Sci-Hub: are you are robot? [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound, 95%+ synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. scribd.com [scribd.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2-Iodobenzene-1-sulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Iodobenzene-1-sulfonamide (CAS No. 53730-99-7) in common organic solvents. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework grounded in the molecule's fundamental physicochemical properties and the principles of solute-solvent interactions. It details the theoretical underpinnings of its expected behavior in polar protic, polar aprotic, and nonpolar solvents. Critically, this guide furnishes a detailed, authoritative protocol for the experimental determination of thermodynamic solubility via the shake-flask method, enabling researchers to generate precise, reliable data. The content is structured to provide not only predictive insights but also the practical tools necessary for laboratory application, ensuring a robust understanding for professionals in chemical synthesis and drug development.

Molecular Characteristics of this compound

A thorough understanding of a compound's solubility begins with its molecular structure and inherent physicochemical properties. This compound is a substituted aromatic compound featuring a unique combination of functional groups that create a distinct, amphiphilic character.

The molecule consists of a nonpolar, hydrophobic iodinated benzene ring and a highly polar, hydrophilic primary sulfonamide group (-SO₂NH₂). The sulfonamide group is a critical determinant of its solubility, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the sulfonyl oxygens).[1] Conversely, the bulky, electron-rich iodobenzene moiety contributes significantly to the molecule's lipophilicity and van der Waals interactions. This structural duality dictates that its solubility will be highly dependent on the specific nature of the solvent.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53730-99-7 | [3] |

| Molecular Formula | C₆H₆INO₂S | [3][] |

| Molecular Weight | 283.09 g/mol | [3][] |

| Melting Point | 170-174 °C | [3] |

| Physical Form | Powder | |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)N)I | [] |

| InChIKey | JKHHRSIUFVAEOY-UHFFFAOYSA-N |[] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This means solvents are most effective at dissolving solutes that share similar intermolecular forces. Solvents are broadly classified into three categories, and the predicted solubility of this compound in each is discussed below.[5][6]

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents possess O-H or N-H bonds and can readily engage in hydrogen bonding.[7] While the sulfonamide group of the solute can hydrogen bond with these solvents, the large, nonpolar iodobenzene ring requires significant energy to be solvated, potentially limiting overall solubility. In water, solubility is expected to be low. In alcohols like methanol and ethanol, solubility should be moderate, as their alkyl chains can interact more favorably with the benzene ring than water can.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents have large dipole moments but lack O-H or N-H bonds.[1] They are excellent hydrogen bond acceptors and can effectively solvate the sulfonamide group's N-H protons.[5] Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly powerful and are expected to be excellent solvents for this compound.[8] They effectively balance the solvation of the polar head with interactions with the aromatic ring. Acetonitrile and acetone are also predicted to be good solvents, though perhaps less effective than DMSO or DMF.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Their primary interactions are through weaker van der Waals forces.[1] Due to the highly polar sulfonamide group, this compound is predicted to have very low solubility in nonpolar solvents like hexane. Solubility in toluene or diethyl ether may be slightly higher due to potential π-π stacking interactions with toluene and weak dipole interactions with ether, but will still be limited.

Below is a conceptual diagram illustrating the key solute-solvent interactions.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound into a glass vial (e.g., a 4 mL screw-cap vial) sufficient to create a visible excess of solid. A 5-10 mg amount is typically adequate for 1-2 mL of solvent.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). [9] * Agitate the mixture at a consistent speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable to ensure completion. [9][10]

-

-

Phase Separation:

-

After incubation, visually confirm that excess solid remains.

-

Allow the vials to rest at the incubation temperature for at least 30 minutes to let larger particles settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid transferring any solid particles. The two primary methods are:

-

Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to draw the saturated solution.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid, then carefully draw the supernatant from the top.

-

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Accurately dilute the filtered supernatant from step 3 into the appropriate range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. [10]

-

-

Calculation:

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor. The final result is typically expressed in mg/mL or µg/mL.

-

Conclusion

This compound possesses a distinct amphiphilic structure, with its solubility profile being a delicate balance between its polar sulfonamide head and nonpolar iodobenzene tail. Theoretical analysis predicts that its highest solubility will be achieved in polar aprotic solvents like DMSO and DMF, which can effectively solvate both functional moieties. Conversely, solubility is expected to be minimal in nonpolar solvents such as hexane. While these predictions offer valuable guidance for solvent selection in synthetic chemistry and early-stage formulation, they must be substantiated by empirical data. [11][12]The provided shake-flask protocol offers a robust, reliable, and universally accepted method for researchers to precisely quantify the thermodynamic solubility of this compound, enabling informed decisions in drug discovery and process development.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

-

Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

How are solvents chosen in organic reactions?. Chemistry Stack Exchange. [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute. [Link]

-

4.7: Solvent Effects. Chemistry LibreTexts. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Solvent effects. Wikipedia. [Link]

-

Is there a guide to selecting solvents for synthesis?. Reddit. [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. enamine.net [enamine.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

The Emerging Therapeutic Potential of 2-Iodobenzene-1-sulfonamide Derivatives

An In-Depth Technical Guide

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers

Executive Summary: The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] This guide delves into the specific, yet underexplored, potential of 2-Iodobenzene-1-sulfonamide derivatives. By strategically placing an iodine atom at the ortho-position of the benzenesulfonamide core, these compounds are poised to leverage unique physicochemical properties, such as the capacity for halogen bonding, to enhance biological activity and selectivity. This document synthesizes the known biological profile of the parent compound, extrapolates potential therapeutic applications based on the broader sulfonamide class, and provides detailed experimental frameworks for their synthesis and evaluation. We will explore potential activities including anti-inflammatory, anticancer, and antimicrobial actions, supported by mechanistic insights and actionable protocols for researchers aiming to investigate this promising chemical space.

The Scientific Rationale: Why 2-Iodobenzene-1-sulfonamides?

The Sulfonamide Moiety: A Privileged Pharmacophore

The sulfonamide functional group (-S(=O)₂-NH-) is a versatile pharmacophore that has been a prolific source of therapeutic agents for over 90 years.[4] Its ability to act as a bioisostere of the carboxylic acid group allows it to form critical hydrogen bond interactions with biological targets.[5] This has led to the development of drugs across numerous therapeutic areas, from the first commercially available antibiotics to modern targeted cancer therapies.[2][6] The enduring success of sulfonamides stems from their synthetic accessibility and the modularity of their structure, which allows for fine-tuning of pharmacological properties.[3][7]

The Strategic Role of Iodine in Drug Design

Halogens, particularly iodine, are increasingly utilized in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of an iodine atom can:

-

Increase Lipophilicity: Enhancing membrane permeability and access to hydrophobic binding pockets.

-

Serve as a Metabolic Block: Preventing metabolic degradation at the site of substitution, thereby increasing the drug's half-life.

-

Engage in Halogen Bonding: Acting as a Lewis acidic halogen bond donor to interact with electron-rich atoms (like oxygen or nitrogen) in protein active sites. This specific, directional interaction can significantly enhance binding affinity and target selectivity.

The placement at the ortho-position in this compound is deliberate. This conformation can enforce specific torsional angles and facilitate intramolecular interactions or unique binding modes with target proteins that are unavailable to other isomers.

Synthesis and Characterization

The synthesis of this compound derivatives typically follows established methodologies for sulfonamide formation. A general workflow involves the reaction of a substituted 2-iodobenzenesulfonyl chloride with a primary or secondary amine.

Detailed Protocol: Synthesis of N-benzyl-2-iodobenzene-1-sulfonamide

This protocol describes a representative synthesis. The choice of benzylamine is illustrative; it can be replaced with various primary or secondary amines to generate a library of derivatives.

-

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-iodobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM (5 mL).

-

Reaction: Add the benzylamine solution dropwise to the stirred sulfonyl chloride solution at 0 °C. Causality Note: Dropwise addition and cooling are crucial to control the exothermic reaction and prevent side product formation.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Quenching & Extraction: Quench the reaction by adding 1M HCl (15 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Causality Note: The acid wash removes excess amine and base, while the bicarbonate wash removes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Mechanisms

While literature specifically on derivatives of this compound is sparse, the parent compound and the broader sulfonamide class provide a strong basis for predicting their therapeutic potential.

Anti-inflammatory Activity

The parent compound, this compound, has been identified as a potential anti-inflammatory agent through its activity against cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Derivatives of this compound could be developed as selective COX-2 inhibitors. The sulfonamide moiety is a known pharmacophore in selective COX-2 inhibitors like Celecoxib. The ortho-iodo group could potentially form a halogen bond with residues in the COX-2 active site, enhancing potency and selectivity, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibition.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents, with mechanisms including inhibition of carbonic anhydrase, tyrosine kinases, and cell cycle disruption.[9][10][11]

-

Carbonic Anhydrase (CA) Inhibition: Many tumors, especially those that are hypoxic, overexpress carbonic anhydrase isoforms (e.g., CA IX and CA XII) to regulate intracellular pH.[1] Inhibition of these enzymes disrupts tumor pH balance, leading to apoptosis. The primary sulfonamide group is a classic zinc-binding group essential for CA inhibition.

-

Tyrosine Kinase (TK) Inhibition: Several sulfonamide-containing drugs act as TK inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival.[11]

-

Microtubule Disruption: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9]

The this compound scaffold offers a promising starting point for developing novel anticancer agents targeting these pathways.

Antimicrobial Activity

The historical foundation of sulfonamides lies in their antibacterial action.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[][14][15] Humans are unaffected as they obtain folic acid from their diet.[15][16]

While bacterial resistance is a challenge, the development of novel sulfonamide derivatives continues.[17] The unique electronic and steric properties of the 2-iodo substituent could potentially overcome existing resistance mechanisms or improve potency against a range of Gram-positive and Gram-negative bacteria.[12][18]

Data Presentation: A Framework for Evaluation

Effective drug development relies on the clear and comparative presentation of quantitative data. The following tables provide templates for summarizing key biological data for a hypothetical series of this compound derivatives.

Table 1: In Vitro COX-1/COX-2 Inhibition Data

| Compound ID | R-Group on -SO₂NHR | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ |

| 2-IBS | -H | 15.2 | 1.8 | 8.4 |

| DEV-001 | -Benzyl | 12.5 | 0.9 | 13.9 |

| DEV-002 | -4-Fluorobenzyl | 18.1 | 0.2 | 90.5 |

| DEV-003 | -Cyclohexyl | 25.6 | 8.3 | 3.1 |

| Celecoxib | (Reference) | >100 | 0.04 | >2500 |

| ¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) |

Table 2: Anticancer Activity (MTT Assay) Against HeLa Cell Line

| Compound ID | R-Group on -SO₂NHR | GI₅₀ (µM) |

| 2-IBS | -H | 45.7 |

| DEV-001 | -Benzyl | 22.3 |

| DEV-002 | -4-Fluorobenzyl | 10.1 |

| DEV-003 | -Cyclohexyl | >100 |

| Doxorubicin | (Reference) | 0.8 |

Protocols for Biological Evaluation

In Vitro COX Enzyme Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC₅₀ values of test compounds against COX-1 and COX-2.

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0). Prepare solutions of arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine, probe).

-

Assay Plate Setup: In a 96-well microplate, add buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

-

Compound Addition: Add serial dilutions of the test compounds (in DMSO) to the wells. Include wells with only DMSO (negative control) and a known inhibitor like Celecoxib (positive control). Causality Note: A serial dilution is essential to generate a dose-response curve from which the IC₅₀ can be calculated.

-

Incubation: Incubate the plate for 10 minutes at 37 °C to allow the compounds to bind to the enzymes.

-

Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and ADHP to all wells. Causality Note: The peroxidase activity of COX converts ADHP to the highly fluorescent resorufin in the presence of PGG₂, the product of the cyclooxygenase reaction.

-

Data Acquisition: Immediately begin reading the fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining the antimicrobial potency of a compound.

-

Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The preliminary evidence for anti-inflammatory activity, combined with the well-documented potential of the broader sulfonamide class in oncology and infectious disease, provides a compelling rationale for further investigation.

Future research should focus on:

-

Library Synthesis: Synthesizing a diverse library of derivatives by varying the substituent on the sulfonamide nitrogen to explore the structure-activity relationship (SAR).

-

Broad Biological Screening: Evaluating these derivatives against a wide panel of targets, including various cancer cell lines, bacterial and fungal strains, and a range of enzymes like carbonic anhydrases and tyrosine kinases.

-

Computational Modeling: Using molecular docking and QSAR studies to understand the binding modes of active compounds and to guide the design of more potent and selective derivatives.[19]

-

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Sonu, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(4), 381-393. [Link]

-

GoodRx Health. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

-

El Boustani, J., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

-

Bhat, M. A., et al. (2025). Biological activities of sulfonamides. ResearchGate. [Link]

-

Khan, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(23), 8234. [Link]

-